2-Chloro-3-methoxy-4-pyridinamine hydrochloride hydrate
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Overview
Description
2-Chloro-3-methoxy-4-pyridinamine hydrochloride hydrate is a chemical compound with the molecular formula C6H7ClN2O·HCl. It is a derivative of pyridine, a basic heterocyclic organic compound. This compound is used in various scientific research applications due to its unique chemical properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-3-methoxy-4-pyridinamine hydrochloride hydrate typically involves the chlorination of 3-methoxy-4-pyridinamine. The reaction is carried out under controlled conditions to ensure the selective substitution of the hydrogen atom with a chlorine atom at the 2-position of the pyridine ring. The reaction conditions often include the use of chlorinating agents such as thionyl chloride or phosphorus pentachloride in an inert solvent like dichloromethane .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction parameters to ensure high yield and purity. The final product is often purified through recrystallization or chromatography techniques .
Chemical Reactions Analysis
Types of Reactions
2-Chloro-3-methoxy-4-pyridinamine hydrochloride hydrate undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other nucleophiles such as amines or thiols.
Oxidation Reactions: The methoxy group can be oxidized to form corresponding aldehydes or acids.
Reduction Reactions: The nitro group, if present, can be reduced to an amine.
Common Reagents and Conditions
Substitution: Reagents like sodium azide or potassium thiocyanate in polar solvents.
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like hydrogen gas in the presence of a palladium catalyst.
Major Products
Substitution: Formation of 2-azido-3-methoxy-4-pyridinamine or 2-thiocyanato-3-methoxy-4-pyridinamine.
Oxidation: Formation of 3-methoxy-4-pyridinecarboxaldehyde or 3-methoxy-4-pyridinecarboxylic acid.
Reduction: Formation of 2-amino-3-methoxy-4-pyridinamine.
Scientific Research Applications
2-Chloro-3-methoxy-4-pyridinamine hydrochloride hydrate is utilized in various fields of scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Employed in the study of enzyme inhibition and protein-ligand interactions.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Used in the development of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 2-Chloro-3-methoxy-4-pyridinamine hydrochloride hydrate involves its interaction with specific molecular targets. The compound can act as an inhibitor of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. The pathways involved often include inhibition of key metabolic enzymes, leading to altered cellular processes .
Comparison with Similar Compounds
Similar Compounds
- 2-Chloro-4-methoxypyridine
- 3-Chloro-4-methoxypyridine
- 2-Chloro-5-methoxypyridine
Uniqueness
2-Chloro-3-methoxy-4-pyridinamine hydrochloride hydrate is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct chemical reactivity and biological activity. This makes it a valuable compound for targeted research applications .
Properties
IUPAC Name |
2-chloro-3-methoxypyridin-4-amine;hydrate;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7ClN2O.ClH.H2O/c1-10-5-4(8)2-3-9-6(5)7;;/h2-3H,1H3,(H2,8,9);1H;1H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LFPSAZHBZXMOEZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CN=C1Cl)N.O.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10Cl2N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.06 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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